6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
Brand Name:
Vulcanchem
CAS No.:
1216890-42-4
VCID:
VC0029633
InChI:
InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2
SMILES:
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6
Molecular Formula:
C25H22N2O2
Molecular Weight:
382.463
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
CAS No.: 1216890-42-4
Cat. No.: VC0029633
Molecular Formula: C25H22N2O2
Molecular Weight: 382.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216890-42-4 |
|---|---|
| Molecular Formula | C25H22N2O2 |
| Molecular Weight | 382.463 |
| IUPAC Name | 6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one |
| Standard InChI | InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2 |
| Standard InChI Key | HEWAQMKEYLKJLT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator